molecular formula C22H22ClN5O2 B14969944 4-chloro-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide

4-chloro-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide

Cat. No.: B14969944
M. Wt: 423.9 g/mol
InChI Key: QJZGNGJTWMFWRZ-UHFFFAOYSA-N
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Description

4-CHLORO-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated benzamide group and a morpholine-substituted pyrimidine ring. Its chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 4-methyl-6-(morpholin-4-yl)pyrimidine with 4-chloroaniline under specific conditions to form the intermediate compound. This intermediate is then reacted with benzoyl chloride to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve a high yield and purity of the final product. Techniques such as crystallization and chromatography are often employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzamides, amine derivatives, and oxidized compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-CHLORO-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENESULFONAMIDE
  • 4-CHLORO-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)THIAZOLE

Uniqueness

Compared to similar compounds, 4-CHLORO-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications .

Properties

Molecular Formula

C22H22ClN5O2

Molecular Weight

423.9 g/mol

IUPAC Name

4-chloro-N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]benzamide

InChI

InChI=1S/C22H22ClN5O2/c1-15-14-20(28-10-12-30-13-11-28)27-22(24-15)26-19-8-6-18(7-9-19)25-21(29)16-2-4-17(23)5-3-16/h2-9,14H,10-13H2,1H3,(H,25,29)(H,24,26,27)

InChI Key

QJZGNGJTWMFWRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)N4CCOCC4

Origin of Product

United States

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